REACTION_CXSMILES
|
[CH3:1][C:2]([NH:12]C=O)([CH3:11])[CH2:3][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.Cl.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:11][C:2]([NH2:12])([CH3:1])[CH2:3][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=C(C=CC1)C)(C)NC=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (2×20 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Name
|
|
Type
|
|
Smiles
|
CC(CC=1C=C(C=CC1)C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |